molecular formula C25H28N2O3S B284019 N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

Número de catálogo: B284019
Peso molecular: 436.6 g/mol
Clave InChI: SIMSPAZRQXQDRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mecanismo De Acción

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell activation and survival. BTK is activated upon binding to the BCR, leading to downstream signaling events that promote cell proliferation and survival. Inhibition of BTK by this compound blocks BCR signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, this compound has good selectivity for BTK over other kinases, including Tec, Itk, and JAK3. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BCR signaling in B-cell biology. In addition, this compound has good pharmacokinetic properties, allowing for easy administration in animal models. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, this compound may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide. One area of interest is the use of this compound in combination with other therapies for the treatment of B-cell malignancies. For example, this compound could be combined with other inhibitors of the BCR signaling pathway, such as PI3K inhibitors or SYK inhibitors. Another potential application of this compound is in the treatment of autoimmune diseases, where BCR signaling plays a role in the pathogenesis of the disease. Finally, there is interest in developing second-generation BTK inhibitors that have improved potency and selectivity compared to this compound.

Métodos De Síntesis

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-[(3-methoxyphenyl)(4-morpholinyl)methyl]thiophene-2-carboxylic acid, which is then coupled with 5-ethyl-2-aminobenzamide to form the final product. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies using mouse xenograft models have demonstrated that this compound inhibits tumor growth and prolongs survival in CLL and MCL models.

Propiedades

Fórmula molecular

C25H28N2O3S

Peso molecular

436.6 g/mol

Nombre IUPAC

N-[5-ethyl-3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)18-8-5-4-6-9-18)23(27-12-14-30-15-13-27)19-10-7-11-20(16-19)29-2/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,26,28)

Clave InChI

SIMSPAZRQXQDRW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

SMILES canónico

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.